4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied for its potential use in treating drug addiction, schizophrenia, and other psychiatric disorders.
Wirkmechanismus
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway of the brain. By blocking the activity of this receptor, this compound can reduce the rewarding effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing. It has also been shown to decrease the activity of the prefrontal cortex, which is involved in decision-making and impulse control. These effects may contribute to its ability to reduce drug-seeking behavior and prevent relapse.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol is its selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. However, its potency is relatively low, which may limit its use in certain experiments. Additionally, its effects may vary depending on the specific animal model used, which could complicate interpretation of results.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol. One area of interest is its potential use in combination with other drugs or therapies for addiction or psychiatric disorders. Another area of interest is the development of more potent analogs of this compound that could be used in experiments with higher doses or in different animal models. Finally, further research is needed to fully understand the mechanisms underlying its effects on dopamine release and prefrontal cortex activity.
Synthesemethoden
The synthesis of 4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol involves several steps, including the coupling of 4-bromo-2-methoxyphenol with 4-phenyl-1-piperazinecarboxaldehyde, followed by reduction and protection of the resulting intermediate. The final product is obtained through deprotection and purification steps.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-methoxy-6-[(4-phenyl-1-piperazinyl)methyl]phenol has been extensively studied in preclinical models for its potential use in treating drug addiction. Studies have shown that it can reduce drug-seeking behavior and prevent relapse in animal models of cocaine and heroin addiction. It has also been studied for its potential use in treating schizophrenia, as it has been shown to improve cognitive function in animal models.
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-23-17-12-15(19)11-14(18(17)22)13-20-7-9-21(10-8-20)16-5-3-2-4-6-16/h2-6,11-12,22H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOORPWJXUVLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.